Ethenesulfinic Acid
Overview
Description
Ethenesulfinic acid is an organosulfur compound with the chemical formula C2H4O2S It is a sulfinic acid derivative of ethene, characterized by the presence of a sulfinic acid group (-SO2H) attached to an ethene backbone
Synthetic Routes and Reaction Conditions:
Oxidation of Ethenethiol: this compound can be synthesized by the controlled oxidation of ethenethiol (C2H4SH) using mild oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4). The reaction is typically carried out in an aqueous medium at low temperatures to prevent over-oxidation to ethenesulfonic acid.
Hydrolysis of Ethenesulfonyl Chloride: Another method involves the hydrolysis of ethenesulfonyl chloride (C2H4SO2Cl) in the presence of water or a dilute acid. This reaction yields this compound and hydrochloric acid as by-products.
Industrial Production Methods: Industrial production of this compound is less common due to its limited commercial applications. the methods mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form ethenesulfonic acid (C2H4SO3H). Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction of this compound can yield ethenethiol. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups. For example, reaction with alcohols can form sulfinic esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alcohols, amines, and other nucleophiles
Major Products:
Oxidation: Ethenesulfonic acid
Reduction: Ethenethiol
Substitution: Sulfinic esters, sulfinamides
Scientific Research Applications
Ethenesulfinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organosulfur compounds. Its reactivity makes it a valuable reagent in organic synthesis.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.
Industry: Although not widely used industrially, this compound can be employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethenesulfinic acid involves its reactivity with various nucleophiles and electrophiles. The sulfinic acid group (-SO2H) can participate in redox reactions, nucleophilic substitutions, and other chemical transformations. The molecular targets and pathways depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Ethenesulfinic acid can be compared with other sulfinic acids and related compounds:
Methanesulfinic Acid (CH3SO2H): Similar in structure but with a methyl group instead of an ethene backbone. It is more commonly used in industrial applications.
Benzenesulfinic Acid (C6H5SO2H): Contains a benzene ring, making it more aromatic and less reactive than this compound.
Ethenesulfonic Acid (C2H4SO3H): The fully oxidized form of this compound, with a sulfonic acid group instead of a sulfinic acid group.
Uniqueness: this compound is unique due to its ethene backbone, which imparts distinct reactivity compared to other sulfinic acids
Biological Activity
Ethenesulfinic acid, also known as ethanesulfonic acid, is an organosulfonic acid that has garnered attention for its biological activity and potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
This compound has the molecular formula C₂H₆O₃S and is characterized by its sulfonic acid group. The presence of this functional group is significant in determining its reactivity and biological interactions.
Mechanisms of Biological Activity
This compound exhibits various biological activities, primarily through its interaction with proteins and cellular processes. Key mechanisms include:
- Protein Interaction : this compound can bind to specific proteins, influencing their structure and function. For instance, studies have shown that it interacts with fatty acid binding proteins, although the interaction is relatively weak .
- Cellular Effects : The compound has been observed to affect cellular dynamics, including altering the behavior of glial cells under acidic conditions, which may have implications in neurobiology .
- Antibacterial Properties : Research indicates that derivatives of ethanesulfinic acid exhibit antibacterial activity against various strains, suggesting potential applications in antimicrobial therapies .
1. Antibacterial Activity
A study investigated the antibacterial effects of ethanesulfinic acid derivatives combined with silver nanoparticles. The results showed significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, highlighting the potential of these compounds in developing new antibacterial agents (Table 1) .
Bacterial Strain | 40 µg/ml | 20 µg/ml | Control |
---|---|---|---|
Staphylococcus aureus | Inhibition | Inhibition | None |
Escherichia coli | Inhibition | Inhibition | None |
2. Interaction with Human Proteins
A pivotal study demonstrated that ethanesulfinic acid influences the dynamics of human liver fatty acid binding protein (hLFABP). The binding alters protein dynamics without significantly changing its structure, indicating a nuanced role in biochemical processes .
3. Environmental Impact on Biological Activity
Research has shown that the presence of ethanesulfinic acid can influence the pH stability in culture media, which is crucial for maintaining cellular health during experiments. This suggests that ethanesulfinic acid could be beneficial in laboratory settings where pH control is vital .
Pharmacological Potential
This compound's pharmacological properties are under investigation for various applications:
- Anti-inflammatory Effects : Preliminary findings suggest that compounds related to ethanesulfinic acid may modulate inflammatory responses by affecting cytokine secretion and other inflammatory mediators.
- Neuroprotective Roles : Due to its effects on glial cell behavior under acidic conditions, there is potential for its use in neuroprotective strategies against conditions like ischemia or neurodegenerative diseases .
Properties
IUPAC Name |
ethenesulfinic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2S/c1-2-5(3)4/h2H,1H2,(H,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTMZNZYFRTOKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457484 | |
Record name | Ethenesulfinic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4363-39-7 | |
Record name | Ethenesulfinic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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